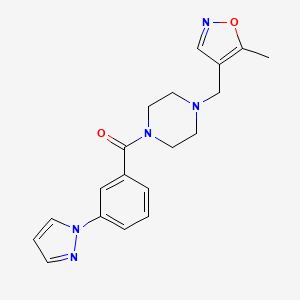
(3-(1H-pyrazol-1-yl)phenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-(1H-pyrazol-1-yl)phenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule. It contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Wissenschaftliche Forschungsanwendungen
Imidazole Moiety
The compound contains an imidazole ring, which is a five-membered heterocyclic structure. Imidazole possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It is also known as 1,3-diazole. Imidazole exhibits both acidic and basic properties due to its amphoteric nature. It exists in two equivalent tautomeric forms, thanks to the positive charge on either of its nitrogen atoms. Imidazole serves as the core structure for various natural products, including histidine, purine, histamine, and DNA-based structures .
Pharmacological Activities
The derivatives of 1,3-diazole (imidazole) exhibit diverse biological activities, making them valuable in drug development. Let’s explore some of these activities:
a. Antibacterial and Antimycobacterial Properties: Imidazole derivatives have shown antibacterial and antimycobacterial effects. Researchers have synthesized compounds containing imidazole rings and evaluated their potential against various bacterial strains. These compounds could contribute to combating infectious diseases .
b. Anti-Inflammatory and Antitumor Effects: Certain imidazole-based derivatives exhibit anti-inflammatory and antitumor properties. These compounds may play a role in managing inflammatory conditions and cancer .
c. Antidiabetic and Antipyretic Activities: Imidazole-containing molecules have been investigated for their antidiabetic and antipyretic effects. These properties could be relevant in the context of metabolic disorders and fever management .
d. Antiviral and Antioxidant Actions: Imidazole derivatives have demonstrated antiviral activity. Additionally, their antioxidant properties make them interesting candidates for therapeutic interventions .
e. Antihelmintic and Antifungal Potential: Researchers have explored imidazole-based compounds as antihelmintic agents (against parasitic worms) and antifungal agents. These applications are crucial in addressing parasitic infections and fungal diseases .
f. Ulcerogenic Activity: Some imidazole derivatives exhibit ulcerogenic activity. Understanding their mechanisms could lead to novel treatments for ulcers and related gastrointestinal conditions .
Eigenschaften
IUPAC Name |
[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(3-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-15-17(13-21-26-15)14-22-8-10-23(11-9-22)19(25)16-4-2-5-18(12-16)24-7-3-6-20-24/h2-7,12-13H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHVKWMMFTXICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


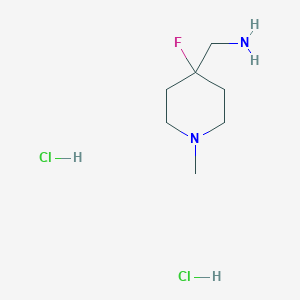

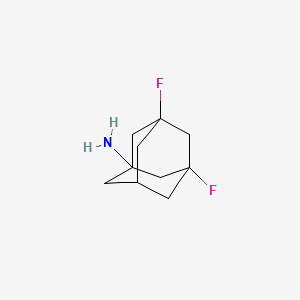
![2,4-dichloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2657981.png)
![Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2657982.png)
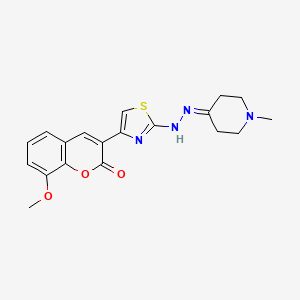
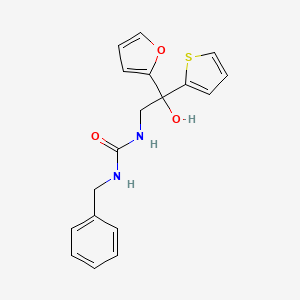



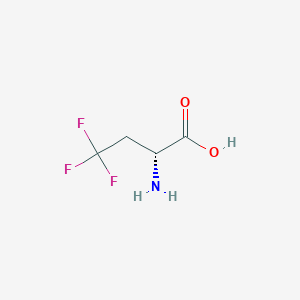
![2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B2657995.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-(3,5-dimethyl-piperidin-1-yl)-acetamide](/img/structure/B2657996.png)